molecular formula C18H18N4O2 B2659469 N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1448057-67-7

N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2659469
CAS No.: 1448057-67-7
M. Wt: 322.368
InChI Key: PMJXGLGARXQRJB-UHFFFAOYSA-N
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Description

N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, imidazo[1,2-a]pyridine, and isoxazole moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-a]pyridine core, the introduction of the isoxazole ring, and the final coupling with the cyclopropyl groups. Common synthetic methods involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of cyclopropyl groups enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(15-9-16(24-20-15)12-4-5-12)22(13-6-7-13)11-14-10-19-17-3-1-2-8-21(14)17/h1-3,8-10,12-13H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXGLGARXQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N(CC3=CN=C4N3C=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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